3-(1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(4-bromophenyl)sulfonylpiperidin-4-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O4S/c15-10-1-3-12(4-2-10)23(21,22)17-7-5-11(6-8-17)18-13(19)9-16-14(18)20/h1-4,11H,5-9H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVJTEPRMIAYGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CNC2=O)S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-bromobenzenesulfonyl chloride with piperidine to form 1-(4-bromophenylsulfonyl)piperidine . This intermediate is then reacted with imidazolidine-2,4-dione under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3-(1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione exhibit anticancer properties. For instance, studies have shown that derivatives containing imidazolidine structures can inhibit tumor growth by interfering with cellular pathways involved in cancer progression . The sulfonamide moiety is particularly notable for its role in targeting specific cancer-related enzymes.
Neuropharmacology
The compound's interaction with neurotransmitter systems makes it a candidate for neuropharmacological applications. It may act as an inhibitor of acetylcholinesterase, an enzyme crucial for neurotransmission . This inhibition could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease by enhancing cholinergic signaling.
Antimicrobial Properties
Compounds with similar structural features have shown promise as antimicrobial agents. The sulfonyl group is known to enhance binding affinity to bacterial targets, potentially leading to the development of new antibiotics . In vitro studies have demonstrated effective inhibition against various bacterial strains.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The bromophenylsulfonyl group can interact with proteins or enzymes, potentially inhibiting their activity. The piperidine ring and imidazolidine-2,4-dione moiety may also contribute to the compound’s overall biological activity by stabilizing its interaction with the target.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromophenylsulfonyl)piperidine
- 1-(4-Bromophenylsulfonyl)piperazin-4-one
- 1-(4-Bromophenylsulfonyl)piperazine
Uniqueness
3-(1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione is unique due to the presence of both the piperidine ring and the imidazolidine-2,4-dione moiety. This combination of structural features may confer unique biological activity and chemical reactivity compared to similar compounds.
Biological Activity
3-(1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
The compound features an imidazolidine backbone with a piperidine moiety and a sulfonyl group attached to a bromophenyl ring. Its molecular formula is , with a molecular weight of approximately 356.25 g/mol. The presence of the sulfonyl group is significant for its biological activity, influencing interactions with various biological targets.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of related compounds featuring the piperidine and sulfonyl groups. For instance, compounds with similar structures demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves inhibition of bacterial enzymes or disruption of cell wall synthesis.
Enzyme Inhibition
Compounds in this class have shown promising results as enzyme inhibitors, particularly against acetylcholinesterase and urease. For example, certain derivatives exhibited IC50 values as low as 0.63 µM against urease, indicating potent inhibitory activity . Such enzyme inhibition is crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections.
Anti-inflammatory Effects
The compound's anti-inflammatory potential has been evaluated in vitro using RAW264.7 macrophages. It was observed that at concentrations around 6 µM, the compound significantly inhibited LPS-induced nitric oxide (NO) secretion without exhibiting cytotoxicity . This suggests a potential role in managing inflammatory disorders.
Case Studies
- Antimicrobial Screening : A series of imidazolidine derivatives were synthesized and screened for antimicrobial activity. The compounds were found to exhibit varying degrees of effectiveness against different pathogens, with some showing significant promise as antibacterial agents .
- Molecular Docking Studies : Computational studies have provided insights into the binding interactions of these compounds with target proteins such as PTP1B. These studies indicated that modifications in the structure could enhance binding affinity and biological activity .
- Toxicological Assessment : Toxicological evaluations revealed that many derivatives maintain a favorable safety profile, which is essential for further development into therapeutic agents .
Data Tables
Q & A
Basic: What synthetic methodologies are most effective for preparing 3-(1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione, and how can reaction yields be optimized?
Answer:
The compound’s synthesis typically involves multi-step reactions, including sulfonylation of piperidine derivatives and subsequent coupling with imidazolidine-2,4-dione precursors. Key steps include:
- Sulfonylation : Reacting 4-bromobenzenesulfonyl chloride with piperidine derivatives under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonyl-piperidine intermediate .
- Coupling : Using nucleophilic substitution or amide-bond formation to attach the imidazolidine-dione moiety. Solvent selection (e.g., CHCl₃/MeOH mixtures) significantly impacts yield and purity, as demonstrated in analogous syntheses of benzoylpiperidine derivatives (yields: 50–57%) .
- Optimization : Adjusting stoichiometry, temperature (room temperature vs. reflux), and purification methods (e.g., column chromatography vs. recrystallization) can enhance yields. For example, replacing polar aprotic solvents with chloroform/methanol mixtures improved purity in related compounds .
Basic: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
Answer:
Rigorous characterization requires:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., sulfonyl group at piperidine-N, bromophenyl ring protons at δ 7.6–7.8 ppm) .
- HPLC : Retention time and peak area analysis (e.g., C18 column, acetonitrile/water gradient) to assess purity (>95% recommended for biological assays) .
- Elemental Analysis : Confirming C, H, N percentages within ±0.4% of theoretical values .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₅BrN₂O₄S).
Advanced: How can computational modeling predict the binding interactions of this compound with epigenetic targets like ATAD2?
Answer:
Molecular docking and dynamics simulations are essential:
- Docking Tools : Use AutoDock Vina or Schrödinger Suite to model interactions with ATAD2’s bromodomain. Key residues (e.g., TYR1021, ARG1007) form hydrogen bonds with the imidazolidine-dione and sulfonyl groups, as seen in structurally similar inhibitors .
- Binding Affinity Prediction : Compare calculated binding energies (ΔG) with experimental IC₅₀ values. For example, bromine substitution in analogous compounds increased affinity (pIC₅₀ from 5.9 to 6.5 μM) due to enhanced hydrophobic interactions .
- Validation : Cross-reference with X-ray crystallography data (e.g., PDB: 5LQH) to confirm binding poses .
Advanced: What structure-activity relationship (SAR) trends are observed for modifications to the piperidine-sulfonyl or imidazolidine-dione moieties?
Answer:
SAR studies on related compounds reveal:
- Piperidine Modifications :
- Imidazolidine-dione Modifications :
Advanced: How can researchers resolve contradictions in reported biological activities of imidazolidine-2,4-dione derivatives?
Answer:
Discrepancies often arise from assay variability or structural nuances. Mitigation strategies include:
- Standardized Assays : Use TR-FRET (time-resolved fluorescence resonance energy transfer) or SPR (surface plasmon resonance) for consistent IC₅₀ measurements, as applied in high-throughput screens for ATAD2 inhibitors .
- Control Experiments : Compare results with reference compounds (e.g., known ATAD2 inhibitors like GSK8814) to validate assay conditions .
- Systematic SAR : Test derivatives with incremental modifications (e.g., halogen substitution, ring size) to isolate activity drivers. For example, bromine at the 4-position improved affinity by 0.6 log units in one study .
Advanced: What in vitro and in vivo models are appropriate for evaluating this compound’s pharmacokinetic (PK) properties?
Answer:
- In Vitro :
- In Vivo :
Advanced: How does the sulfonyl-piperidine group influence the compound’s physicochemical properties?
Answer:
The sulfonyl-piperidine moiety:
- Polarity : Increases water solubility (clogP reduction by ~1.5 units vs. non-sulfonylated analogs) .
- Acid/Base Behavior : The sulfonyl group (pKa ~1.5) and piperidine nitrogen (pKa ~7.1) influence ionization state across physiological pH .
- Conformational Rigidity : Restricts piperidine ring flexibility, enhancing target binding entropy .
Basic: What safety and handling precautions are recommended for this compound during laboratory use?
Answer:
- Toxicity Data : While specific data are limited, handle as a potential irritant. Use analogs’ SDS for guidance (e.g., nitrofuran derivatives require nitrile gloves and fume hoods) .
- Storage : Store at –20°C under inert gas (argon) to prevent degradation .
- Waste Disposal : Incinerate via hazardous waste protocols due to bromine content .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
